2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline
Overview
Description
2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields of research and industry. This compound features a bromonaphthalene moiety attached to a phenanthroline backbone, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline typically involves the coupling of 4-bromonaphthalene with 1,10-phenanthroline under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromonaphthalene is reacted with a boronic acid derivative of 1,10-phenanthroline in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phenanthroline moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can modify the oxidation state of the phenanthroline moiety.
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing potential therapeutic agents.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to bind to DNA and disrupt cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline involves its interaction with molecular targets such as DNA and proteins. The phenanthroline moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, the compound can form coordination complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromonaphthalene: Shares the bromonaphthalene moiety but lacks the phenanthroline backbone.
1,10-Phenanthroline: Lacks the bromonaphthalene moiety but retains the phenanthroline structure.
4-Bromo-1-naphthaleneboronic acid: Contains a boronic acid group instead of the phenanthroline moiety.
Uniqueness
2-(4-Bromonaphthalen-1-yl)-1,10-phenanthroline is unique due to the combination of the bromonaphthalene and phenanthroline structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-1,10-phenanthroline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2/c23-19-11-10-18(16-5-1-2-6-17(16)19)20-12-9-15-8-7-14-4-3-13-24-21(14)22(15)25-20/h1-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIWOGAFYQXTHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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